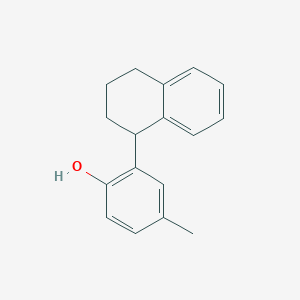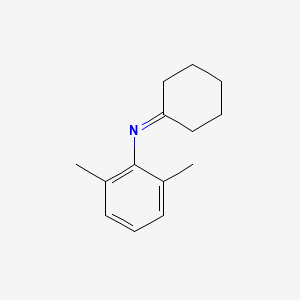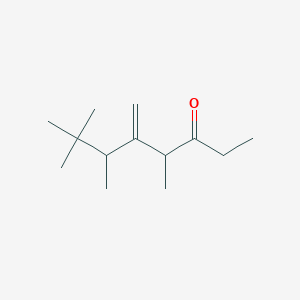![molecular formula C15H34SSn B14427178 Tributyl[(propan-2-yl)sulfanyl]stannane CAS No. 79851-32-4](/img/structure/B14427178.png)
Tributyl[(propan-2-yl)sulfanyl]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl[(propan-2-yl)sulfanyl]stannane is an organotin compound with the molecular formula C15H32SSn. This compound is characterized by the presence of a tin atom bonded to three butyl groups and one [(propan-2-yl)sulfanyl] group. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions and as intermediates in the formation of more complex molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributyl[(propan-2-yl)sulfanyl]stannane can be synthesized through the reaction of tributyltin hydride with propan-2-yl sulfide under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of organotin compounds, including this compound, often involves large-scale reactions using tributyltin chloride as a starting material. The process includes the reaction of tributyltin chloride with propan-2-yl sulfide in the presence of a base to facilitate the substitution reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl[(propan-2-yl)sulfanyl]stannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in radical reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and bases. The reactions are often carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in reduction reactions, the compound can produce alkanes or alkenes, while in substitution reactions, it can yield various organotin derivatives .
Wissenschaftliche Forschungsanwendungen
Tributyl[(propan-2-yl)sulfanyl]stannane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tributyl[(propan-2-yl)sulfanyl]stannane involves its ability to donate electrons and participate in radical reactions. The tin atom in the compound has a high affinity for sulfur, which allows it to form stable intermediates during reactions. This property is exploited in various synthetic processes, including the reduction of unsaturated compounds and the formation of carbon-sulfur bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin hydride: Known for its use in radical reductions and dehalogenation reactions.
Tributylstannylthiazole: Used in Stille coupling reactions and other organic transformations.
Tributyl(isopropenyl)stannane: Utilized in the synthesis of complex organic molecules.
Uniqueness
Tributyl[(propan-2-yl)sulfanyl]stannane is unique due to its specific [(propan-2-yl)sulfanyl] group, which imparts distinct reactivity and stability compared to other organotin compounds. This uniqueness makes it valuable in specialized synthetic applications where other organotin compounds may not be as effective .
Eigenschaften
CAS-Nummer |
79851-32-4 |
|---|---|
Molekularformel |
C15H34SSn |
Molekulargewicht |
365.2 g/mol |
IUPAC-Name |
tributyl(propan-2-ylsulfanyl)stannane |
InChI |
InChI=1S/3C4H9.C3H8S.Sn/c3*1-3-4-2;1-3(2)4;/h3*1,3-4H2,2H3;3-4H,1-2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
ZPJUMHKJHPCBCJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)SC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[bis(trimethylsilyl)methyl]phosphane](/img/structure/B14427098.png)
![2H-Pyran, 2-[1,1-dimethyl-3-(phenylsulfonyl)propoxy]tetrahydro-](/img/structure/B14427108.png)

![2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14427120.png)


![2,2'-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid)](/img/structure/B14427133.png)


![3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methylquinazolin-4(3H)-one](/img/structure/B14427140.png)




